4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile
Overview
Description
4-(1,4-Dioxa-8-azaspiro[45]decan-8-yl)benzonitrile is a chemical compound known for its unique spirocyclic structure, which includes a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile typically involves the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with a benzonitrile derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzonitrile moiety allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzonitrile derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
4-Piperidone ethylene acetal: Another spirocyclic compound with similar structural features.
Uniqueness: 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile is unique due to its combination of a spirocyclic structure with a benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-11-12-1-3-13(4-2-12)16-7-5-14(6-8-16)17-9-10-18-14/h1-4H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMYNGSWRAOYSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507894 | |
Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79421-39-9 | |
Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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